molecular formula C19H23N5O4S B2485261 1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione CAS No. 1795484-27-3

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2485261
CAS No.: 1795484-27-3
M. Wt: 417.48
InChI Key: PMELERCDIFGBFP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione is a sophisticated organic compound known for its multifaceted applications in scientific research. This molecule boasts an intricate structure, featuring a blend of thiophene, oxadiazole, piperidine, and piperazine moieties, each contributing unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions:

  • Formation of Oxadiazole Ring: : This step often employs cyclization reactions involving appropriate precursors under controlled conditions to form the oxadiazole ring.

  • Attachment of Thiophene Group: : Thiophene derivatives can be incorporated through reactions such as cross-coupling.

  • Piperidine and Piperazine Functionalization: : These components are integrated through a series of reactions, including nucleophilic substitution and amide formation.

  • Final Coupling and Ethylation: : The compound’s final assembly involves coupling the functionalized intermediates and subsequent ethylation under specific conditions.

Industrial Production Methods

In industrial settings, the compound's production is scaled up using:

  • High-pressure Reactors: : To ensure efficient cyclization and coupling.

  • Automated Synthesis Systems: : For precise control over reaction parameters.

  • Purification Techniques: : Such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione undergoes various reactions:

  • Oxidation: : Typically facilitated by reagents like potassium permanganate, forming oxidized derivatives.

  • Reduction: : Achieved using reducing agents such as lithium aluminum hydride, yielding reduced counterparts.

  • Substitution: : Halogenation or alkylation reactions are common, with reagents like halogens or alkyl halides, leading to substituted products.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound serves as a ligand in catalytic cycles, enhancing reaction rates and selectivity.

Biology

  • Bioactive Molecule: : Functions as a probe in studying enzyme activity and protein interactions.

Medicine

  • Drug Development: : Explored for its potential therapeutic properties, particularly in targeting specific pathways.

Industry

  • Material Science: : Utilized in the synthesis of polymers and advanced materials due to its unique functional groups.

Mechanism of Action

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione exerts its effects through interactions with molecular targets:

  • Enzyme Inhibition: : Binds to active sites, modulating enzyme activity.

  • Pathway Modulation: : Influences cellular pathways by binding to receptors or interfering with signal transduction.

Comparison with Similar Compounds

Compared to similar compounds such as 1-Ethyl-4-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione, this compound stands out due to its:

  • Thiophene Group: : Provides distinct electronic properties and reactivity.

  • Enhanced Stability: : The specific arrangement of functional groups imparts greater stability under various conditions.

Similar Compounds

  • 1-Ethyl-4-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione

  • 1-Ethyl-4-(3-((3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione

This compound's unique structure and multifaceted applications make it an intriguing subject for further research and development.

Properties

IUPAC Name

1-ethyl-4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-2-22-7-8-24(18(26)17(22)25)19(27)23-6-3-4-13(11-23)10-15-20-16(21-28-15)14-5-9-29-12-14/h5,9,12-13H,2-4,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMELERCDIFGBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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